molecular formula C40H23CrN6O14S2 B13769800 Chromate(3-), bis(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, trihydrogen CAS No. 53036-47-8

Chromate(3-), bis(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, trihydrogen

Cat. No.: B13769800
CAS No.: 53036-47-8
M. Wt: 927.8 g/mol
InChI Key: XVSBSKWHCBCQJW-UHFFFAOYSA-M
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Description

Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the dyeing and textile industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) typically involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, followed by coupling with naphthalen-2-ol. The resulting azo compound is then complexed with chromium to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves multiple purification steps, including filtration and crystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups allow for strong interactions with other molecules, while the chromium center can participate in redox reactions. These properties make it useful in applications requiring stable and intense coloration .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-)
  • Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-naphthalene-1-sulfonato(3-)]chromate(3-)
  • Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-5-nitronaphthalene-1-sulfonato(3-)]chromate(3-)

Uniqueness

Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) stands out due to its specific substitution pattern, which imparts unique spectral properties and stability. This makes it particularly valuable in applications requiring precise and consistent coloration .

Properties

CAS No.

53036-47-8

Molecular Formula

C40H23CrN6O14S2

Molecular Weight

927.8 g/mol

IUPAC Name

chromium(3+);7-(dioxidoamino)-3-oxo-4-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]naphthalene-1-sulfonate;hydron;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H13N3O7S.C20H11N3O7S.Cr/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);1-10H,(H,28,29,30);/q;-2;+3/p-1

InChI Key

XVSBSKWHCBCQJW-UHFFFAOYSA-M

Canonical SMILES

[H+].[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C4=C(C=C(C=C4)N([O-])[O-])C(=CC3=O)S(=O)(=O)[O-].[Cr+3]

Origin of Product

United States

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